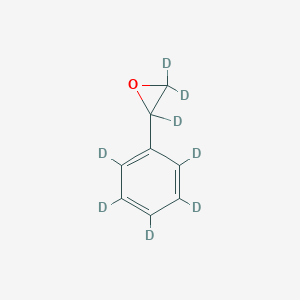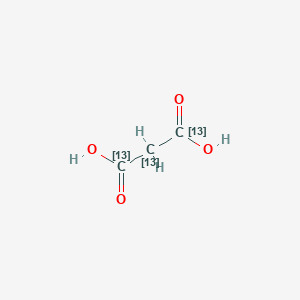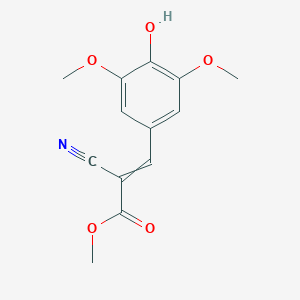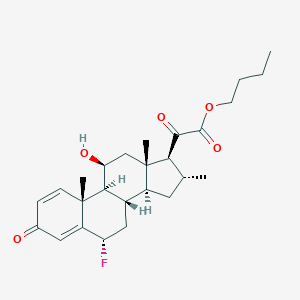
Fluocortin butyl
Vue d'ensemble
Description
La fluocortine butyle, également connue sous le nom de fluocortine 21-butylate, est un corticostéroïde glucocorticoïde synthétique. Elle est commercialisée sous divers noms commerciaux tels que Lenen, Novoderm, Varlane et Vaspit. Ce composé est principalement utilisé pour ses puissantes propriétés anti-inflammatoires et est couramment utilisé dans le traitement des affections dermatologiques où l'inflammation est un élément important . Chimiquement, il s'agit du dérivé ester butylique de la fluocortine .
Applications De Recherche Scientifique
Fluocortin butyl has several scientific research applications:
Biology: Research studies utilize this compound to understand the mechanisms of glucocorticoid action and their effects on cellular processes.
Chemistry: It serves as a model compound for studying esterification reactions and the stability of ester bonds in corticosteroids.
Mécanisme D'action
Target of Action
Fluocortin butyl, a synthetic glucocorticoid corticosteroid , primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones. This receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation.
Mode of Action
Upon reaching the cellular environment, this compound binds to the glucocorticoid receptor, inducing the expression of protein lipocortin 1 . Lipocortin 1 acts as an inhibitor of the enzyme phospholipase A2 , which initiates a cascade of molecular events leading to the formation of inflammatory mediators such as prostaglandins and prostacyclins .
Biochemical Pathways
The binding of this compound to the glucocorticoid receptor and the subsequent induction of lipocortin 1 expression leads to the inhibition of the phospholipase A2 pathway . This pathway is responsible for the production of inflammatory mediators. By inhibiting this pathway, this compound effectively reduces inflammation.
Pharmacokinetics
This compound is a topically active glucocorticoid C21 ester . It is rapidly broken down by esterases following absorption to inactive fluocortin . This rapid metabolism minimizes systemic exposure to the drug, thereby reducing the risk of side effects and improving its safety profile .
Result of Action
The primary result of this compound’s action is the reduction of inflammation . By inhibiting the production of inflammatory mediators, this compound alleviates symptoms associated with conditions such as dermatitis, eczema, erythema, first-degree burns, and insect bites .
Méthodes De Préparation
La fluocortine butyle est synthétisée à partir de la flucortolone. La voie de synthèse implique l'estérification du métabolite acide carboxylique C21 de la flucortolone pour former l'ester butylique . Les conditions réactionnelles impliquent généralement l'utilisation de réactifs d'estérification et de catalyseurs pour faciliter la formation de la liaison ester. Les méthodes de production industrielles peuvent impliquer des procédés d'estérification à grande échelle avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
La fluocortine butyle subit plusieurs types de réactions chimiques, notamment :
Oxydation et réduction : En tant que corticostéroïde, la fluocortine butyle peut subir des réactions d'oxydation et de réduction, en particulier au niveau des groupes hydroxyle et cétone présents dans sa structure.
Substitution : L'atome de fluor dans la structure de la fluocortine butyle peut participer à des réactions de substitution dans des conditions spécifiques.
Les réactifs couramment utilisés dans ces réactions comprennent les estérases pour l'hydrolyse, les agents oxydants pour les réactions d'oxydation et les agents réducteurs pour les réactions de réduction. Les principaux produits formés à partir de ces réactions comprennent la fluocortine et d'autres métabolites en fonction des conditions réactionnelles spécifiques .
4. Applications de recherche scientifique
La fluocortine butyle a plusieurs applications de recherche scientifique :
Biologie : Les études de recherche utilisent la fluocortine butyle pour comprendre les mécanismes d'action des glucocorticoïdes et leurs effets sur les processus cellulaires.
Chimie : Elle sert de composé modèle pour étudier les réactions d'estérification et la stabilité des liaisons ester dans les corticostéroïdes.
5. Mécanisme d'action
La fluocortine butyle exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Après la liaison, le complexe récepteur-ligand se transloque vers le noyau, où il interagit avec les éléments de réponse aux glucocorticoïdes dans l'ADN. Cette interaction module la transcription de gènes spécifiques impliqués dans les réponses inflammatoires et immunitaires, ce qui entraîne une réduction de l'inflammation et une suppression de la réponse immunitaire . Les cibles moléculaires comprennent diverses cytokines et enzymes impliquées dans le processus inflammatoire.
Comparaison Avec Des Composés Similaires
La fluocortine butyle est unique parmi les glucocorticoïdes en raison de son métabolisme rapide en une forme inactive, la fluocortine, après avoir exercé ses effets thérapeutiques . Cette propriété minimise l'exposition systémique et réduit le risque d'effets secondaires associés à l'utilisation prolongée de glucocorticoïdes. Les composés similaires comprennent :
Flucortolone : Le composé parent à partir duquel la fluocortine butyle est synthétisée.
Lotéprédnol étabonate : Un autre glucocorticoïde conçu pour être rapidement métabolisé en formes inactives, utilisé dans le traitement de l'inflammation oculaire.
Prednisolone : Un glucocorticoïde largement utilisé avec des propriétés anti-inflammatoires similaires mais des voies métaboliques différentes.
L'approche unique d'inactivation métabolique de la fluocortine butyle en fait un composé précieux dans le traitement des affections inflammatoires avec un risque réduit d'effets secondaires systémiques .
Propriétés
IUPAC Name |
butyl 2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO5/c1-5-6-9-32-24(31)23(30)21-14(2)10-17-16-12-19(27)18-11-15(28)7-8-25(18,3)22(16)20(29)13-26(17,21)4/h7-8,11,14,16-17,19-22,29H,5-6,9-10,12-13H2,1-4H3/t14-,16+,17+,19+,20+,21-,22-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTIDFOGTCVGQB-FHIVUSPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194590 | |
| Record name | Fluocortin butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41767-29-7 | |
| Record name | Fluocortin butyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41767-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortin butyl [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041767297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortin butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTIN BUTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N7OA9MO7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)
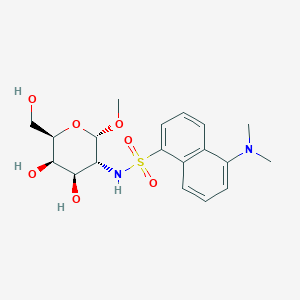
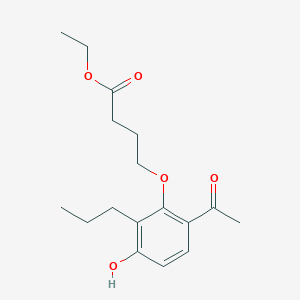

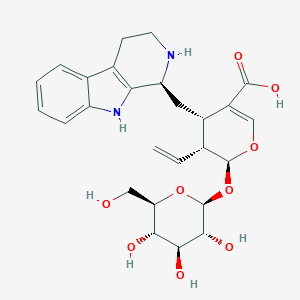
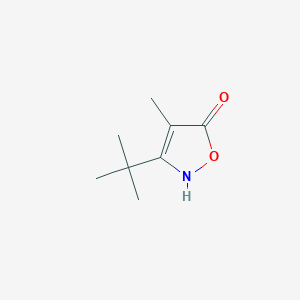
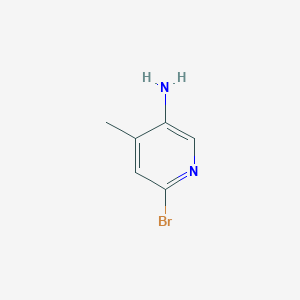

![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)
